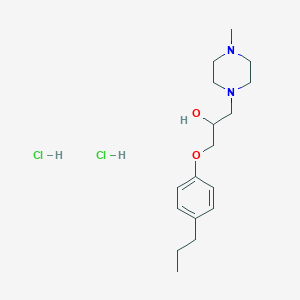

1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride

Beschreibung

1-(4-Methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-methylpiperazine group and a 4-propylphenoxy moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Eigenschaften

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2.2ClH/c1-3-4-15-5-7-17(8-6-15)21-14-16(20)13-19-11-9-18(2)10-12-19;;/h5-8,16,20H,3-4,9-14H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQSSSDAIJJAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs derived from the provided evidence, focusing on molecular properties and substituent effects.

Table 1: Structural and Molecular Comparison

Notes:

- Molecular Weight : The target compound (363.3 g/mol) is lighter than the cyclohexylphenyl analog (467.5 g/mol) due to the latter’s bulky cyclohexyl and phenyl groups .

- Substituent Effects: Phenoxy Groups: The 4-propylphenoxy group in the target compound offers moderate lipophilicity compared to the methoxy (polar) or cyclohexyl (highly lipophilic) variants .

- Salt Forms : All listed compounds are dihydrochlorides, which enhance aqueous solubility compared to their free-base forms .

Key Findings from Structural Analysis:

Bioavailability Implications: The target compound’s intermediate molecular weight (363.3 g/mol) and balanced substituents (propylphenoxy, methylpiperazinyl) may favor blood-brain barrier penetration compared to bulkier analogs like the cyclohexylphenyl derivative .

Synthetic Utility: The methoxyphenoxy analogs (353.3 g/mol) are smaller and simpler to synthesize, making them preferred intermediates in drug development pipelines .

Hydrogen-Bonding Potential: The hydroxyethyl-piperazinyl analog (409.3 g/mol) has additional hydrogen-bonding sites, which could enhance receptor binding but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.